BenchChemオンラインストアへようこそ!

GMB-475

BCR-ABL1 T315I Drug Resistance

GMB-475 is a PROTAC degrader that recruits VHL E3 ligase to ubiquitinate and eliminate BCR-ABL1, fundamentally distinct from ATP-competitive TKIs. It degrades clinically relevant TKI-resistant mutants including T315I (IC50 = 1.98 μM) and G250E, with DC50 values of 1.8–4.1 nM in K562 cells. Critically, GMB-475 reduces viability and induces apoptosis in primary CML CD34+ stem/progenitor cells while sparing healthy CD34+ cells—a selectivity profile unattainable with imatinib or dasatinib. It also synergizes with dasatinib against compound BCR-ABL1 mutations. Choose GMB-475 when experimental aims require complete oncoprotein ablation, LSC eradication, or overcoming ATP-site TKI resistance.

Molecular Formula C43H46F3N7O7S
Molecular Weight 861.9 g/mol
Cat. No. B1192926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGMB-475
SynonymsGMB475;  GMB 475;  GMB-475
Molecular FormulaC43H46F3N7O7S
Molecular Weight861.9 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOC4=CC=C(C=C4)C5=CC(=NC=N5)NC6=CC=C(C=C6)OC(F)(F)F)O
InChIInChI=1S/C43H46F3N7O7S/c1-26-38(61-25-50-26)29-7-5-27(6-8-29)21-47-40(56)35-19-31(54)22-53(35)41(57)39(42(2,3)4)52-37(55)23-58-17-18-59-32-13-9-28(10-14-32)34-20-36(49-24-48-34)51-30-11-15-33(16-12-30)60-43(44,45)46/h5-16,20,24-25,31,35,39,54H,17-19,21-23H2,1-4H3,(H,47,56)(H,52,55)(H,48,49,51)/t31-,35+,39-/m1/s1
InChIKeyONDVWISBMHHLGZ-SBJIGXGQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GMB-475: A Potent BCR-ABL1 PROTAC Degrader for CML Research & Procurement


GMB-475 is a proteolysis-targeting chimera (PROTAC) specifically designed as a degrader of the BCR-ABL1 tyrosine kinase, a primary driver in chronic myeloid leukemia (CML) [1]. Functioning via an allosteric mechanism, GMB-475 simultaneously binds the BCR-ABL1 protein and recruits the Von Hippel-Lindau (VHL) E3 ligase, resulting in ubiquitination and subsequent proteasomal degradation of the oncogenic fusion protein . This mechanism of action fundamentally differs from traditional ATP-competitive tyrosine kinase inhibitors (TKIs), offering a distinct approach for research into overcoming TKI resistance and targeting leukemic stem cells [2].

Beyond ATP-Competitive TKIs: Why GMB-475's PROTAC Degrader Mechanism is Non-Substitutable


Standard BCR-ABL1-targeted TKIs, such as imatinib and dasatinib, inhibit kinase activity but do not eliminate the BCR-ABL1 protein itself [1]. This allows for the emergence of drug-resistant mutants and the persistence of leukemic stem cells (LSCs) that are independent of kinase activity [2]. The allosteric PROTAC GMB-475 addresses this by degrading the entire protein, a mechanism shown to be effective against several clinically relevant TKI-resistant BCR-ABL1 point mutants, including T315I [3]. Furthermore, GMB-475 sensitizes cells to TKI co-treatment and exhibits selective toxicity in primary CML CD34+ cells over healthy counterparts, a profile not replicated by simple ATP-competitive inhibitors [3]. Therefore, generic substitution with an ATP-competitive TKI is scientifically unjustified for research models requiring protein ablation or targeting of TKI-resistant states.

Quantitative Differentiation: Head-to-Head Comparative Data for GMB-475 Procurement


GMB-475 Retains Potency Against the T315I 'Gatekeeper' Mutation, a Key Point of TKI Failure

GMB-475 demonstrates retained anti-proliferative activity against Ba/F3 cells expressing the T315I BCR-ABL1 mutant, a common cause of clinical resistance to imatinib and second-generation TKIs [1]. While imatinib is ineffective against T315I, GMB-475 exhibits an IC50 of 1.98 μM for this mutant .

BCR-ABL1 T315I Drug Resistance PROTAC

GMB-475 Synergistically Enhances Dasatinib Sensitivity in BCR-ABL1 Mutant Cells

In Ba/F3 cells expressing BCR-ABL1 mutants, the combination of GMB-475 and dasatinib resulted in synergistic growth inhibition and apoptosis [1]. This effect was superior to the combination of asciminib (ABL001) and dasatinib, specifically in cells harboring the T315I+F486S compound mutation [2].

Combination Therapy Synergy Dasatinib CML

GMB-475 Exhibits Superior Selectivity for Primary CML Stem and Progenitor Cells vs. Healthy Cells

GMB-475 treatment (10-100 nM) reduced viability and increased apoptosis in primary CML CD34+ stem/progenitor cells, while having no significant effect on healthy CD34+ cells at identical concentrations [1]. This selective toxicity profile is not observed with ATP-competitive TKIs, which do not effectively eliminate quiescent leukemic stem cells [2].

Leukemic Stem Cells Selectivity CD34+ CML

GMB-475 Demonstrates Nanomolar Degradation Potency (DC50) for Wild-Type and Mutant BCR-ABL1

GMB-475 achieves half-maximal degradation (DC50) of BCR-ABL1 in K562 cells at low nanomolar concentrations for both wild-type and clinically relevant mutants . This degradation efficiency is comparable to that of the advanced PROTAC degrader GMB-805 (DC50 of 30 nM), indicating potent target engagement .

DC50 Degradation Potency PROTAC BCR-ABL1 Mutants

GMB-475 Demonstrates >50-Fold Selectivity for BCR-ABL1 Over Other Kinases

In selectivity profiling, GMB-475 exhibits over 50-fold higher degradation activity against its primary target, BCR-ABL1, compared to other kinases including c-ABL1, EGFR, and KIT . This level of selectivity is a critical advantage over some broad-spectrum ATP-competitive TKIs, such as dasatinib, which is known to inhibit a wide range of kinases (e.g., Src family, c-KIT, PDGFR) and can lead to off-target toxicities [1].

Kinase Selectivity Off-Target c-ABL1 PROTAC

Procurement-Driven Research Applications for GMB-475


Investigating and Overcoming TKI-Resistant CML, Including T315I Gatekeeper Mutants

GMB-475 is the compound of choice for researchers modeling imatinib- and dasatinib-resistant CML. Its retained potency against the T315I mutation (IC50 = 1.98 μM), a primary cause of TKI failure, makes it an essential tool for studying mechanisms of resistance and evaluating novel combination therapies targeting this specific mutant population . Procurement of GMB-475 is justified when experimental aims require a compound that can degrade BCR-ABL1 in T315I-expressing cells, a capability lacking in first- and second-generation TKIs [1].

Targeting and Eliminating Leukemic Stem Cells (LSCs) in CML Models

For research focused on the eradication of quiescent LSCs, a known reservoir for disease relapse, GMB-475 is the appropriate procurement choice. Its demonstrated ability to reduce viability and induce apoptosis in primary CML CD34+ stem/progenitor cells, while sparing healthy CD34+ cells, provides a unique experimental window to study LSC biology and assess therapies aimed at achieving treatment-free remission [2]. This selective activity is a key differentiator from traditional ATP-competitive TKIs [3].

Evaluating Synergistic Combination Strategies with Orthosteric TKIs

GMB-475 is the optimal research partner for dasatinib in studies of compound BCR-ABL1 mutations. Its documented synergistic effect with dasatinib, which surpasses that of the allosteric inhibitor asciminib, positions it as the superior tool for investigating dual-targeting strategies against complex resistance profiles [4]. Researchers should procure GMB-475 to explore combination regimens with orthosteric TKIs that require protein degradation in addition to kinase inhibition [5].

Investigating BCR-ABL1 Protein Degradation Kinetics and Downstream Signaling

With its well-characterized degradation kinetics (DC50 values ranging from 1.8 to 4.1 nM for various mutants in K562 cells), GMB-475 is a valuable tool for studying the ubiquitin-proteasome system's role in BCR-ABL1 turnover . Its rapid proteasomal degradation and inhibition of downstream biomarkers like STAT5 [6] make it ideal for time-resolved studies of BCR-ABL1-dependent signaling pathways and the functional consequences of acute protein ablation, distinct from the effects of kinase inhibition alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for GMB-475

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.